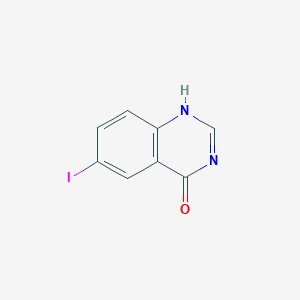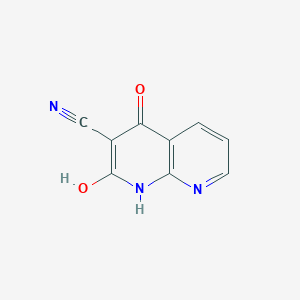
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile, also known as NOC-18, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner. NO is a signaling molecule that plays an important role in various physiological and pathological processes. NOC-18 has been used to study the biological effects of NO and to develop new drugs that target NO signaling pathways.
作用机制
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile releases NO in a controlled manner, which allows researchers to study the effects of NO on biological systems. NO is a signaling molecule that can activate various signaling pathways, including the cyclic guanosine monophosphate (cGMP) pathway. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile can activate the cGMP pathway by releasing NO, which can then activate guanylate cyclase and increase cGMP levels. This can lead to various physiological effects, such as vasodilation and platelet inhibition.
生化和生理效应
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It can induce vasodilation and lower blood pressure by activating the cGMP pathway. It can also inhibit platelet aggregation and reduce the risk of thrombosis. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It can also induce apoptosis in cancer cells and inhibit tumor growth. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has several advantages for lab experiments. It is a reliable and effective NO donor that can be used to study the effects of NO on biological systems. It can be used in both in vitro and in vivo experiments. It has a long half-life, which allows for sustained NO release. However, there are also some limitations to using 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile. It can be difficult to control the rate of NO release, which can lead to non-specific effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile. One area of research is the development of new NO donors that have improved specificity and control of NO release. Another area of research is the development of new drugs that target NO signaling pathways for the treatment of various diseases. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has also been used in combination with other drugs to enhance their effects. Further research is needed to explore the potential of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile and other NO donors in combination therapies. Finally, there is a need for more research on the effects of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile on different biological systems and in different disease models.
合成方法
The synthesis of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile involves several steps, starting from the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This compound is then reacted with 2-hydroxy-1-naphthaldehyde to form 2-(2-hydroxy-1-naphthyl)-4,6-dichloropyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this compound with sodium nitrite and sodium azide to form 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile.
科学研究应用
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used to study the role of NO in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. It has also been used to study the effects of NO on pathological conditions, such as inflammation, cancer, and cardiovascular disease. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been used in both in vitro and in vivo experiments, and has been shown to be a reliable and effective NO donor.
属性
CAS 编号 |
153457-29-5 |
|---|---|
产品名称 |
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile |
分子式 |
C9H5N3O2 |
分子量 |
187.15 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,(H2,11,12,13,14) |
InChI 键 |
BEGWIHMSWPLKDD-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(NC(=C(C2=O)C#N)O)N=C1 |
SMILES |
C1=CC2=C(NC(=O)C(=C2O)C#N)N=C1 |
规范 SMILES |
C1=CC2=C(NC(=C(C2=O)C#N)O)N=C1 |
同义词 |
1,8-Naphthyridine-3-carbonitrile,1,2-dihydro-4-hydroxy-2-oxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
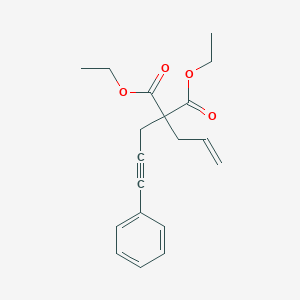
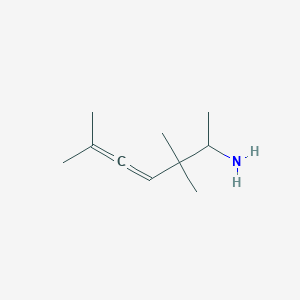
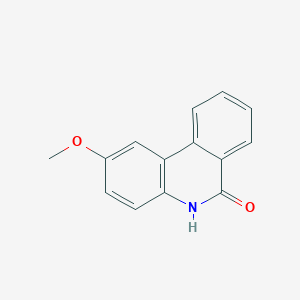
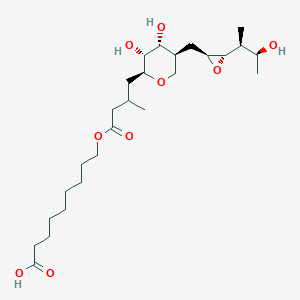

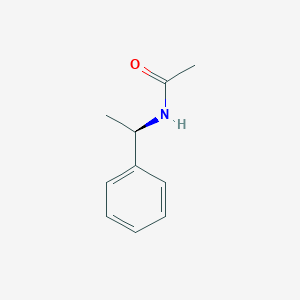

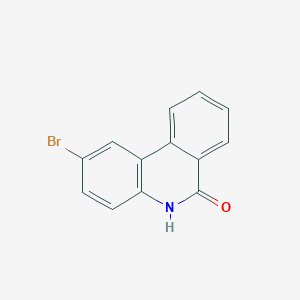
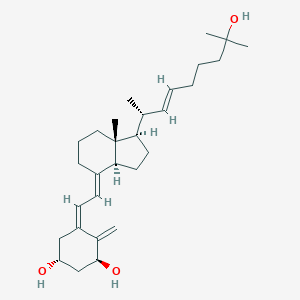
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
